![molecular formula C14H12FNO2 B1196531 4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a member of quinomethanes.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The compound has been synthesized through reactions involving para substituted phenols, demonstrating efficient routes for obtaining 4-Fluorocyclohexa-2,5-dienone derivatives. These methods yield high results and are applicable in the synthesis of estrogen steroids into specific fluorine-containing derivatives (Stavber, Jereb, & Zupan, 1999).
Structural Analysis
- Structural and chemical properties of related compounds have been extensively studied, including using techniques like single crystal X-ray diffraction and spectroscopy. These studies reveal insights into the molecular structure, bond interactions, and optical properties of such compounds (Pal et al., 2021).
Photolysis and Reaction Pathways
- Research on the photolysis of cyclohexa-2,5-dienone derivatives has provided evidence for zwitterion intermediates, a crucial aspect in understanding the photochemical behavior of these compounds (Schuster & Abraitys, 1969).
Environmental Degradation
- Studies have identified the degradation pathways of environmental contaminants like nonylphenol, where cyclohexa-2,5-dienone derivatives play a significant role. This research is vital for understanding and mitigating the environmental impact of such pollutants (Gabriel et al., 2005).
Substituent Effects
- Investigations into the effects of various substituents on the reactions of polysubstituted 4-Hydroxy-4-methylcyclohexa-2,5-Dienones have revealed important chemical behaviors. These studies are essential for designing compounds with specific desired properties (Gray et al., 1987).
Propiedades
Nombre del producto |
4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone |
|---|---|
Fórmula molecular |
C14H12FNO2 |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
4-[(3-fluoro-4-methylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-4-11(6-13(9)15)16-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3 |
Clave InChI |
GMKGSMLWXBWFSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)O)O)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



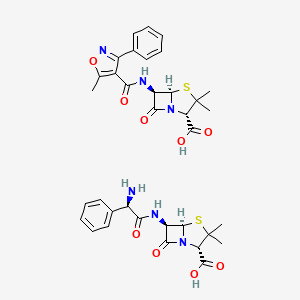
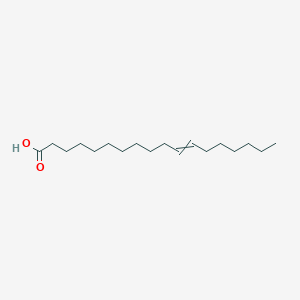
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
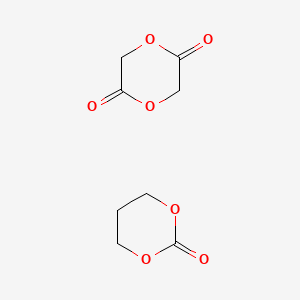
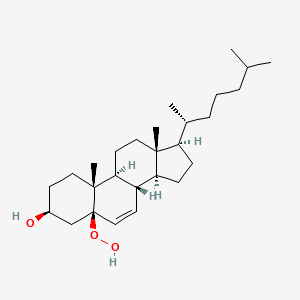
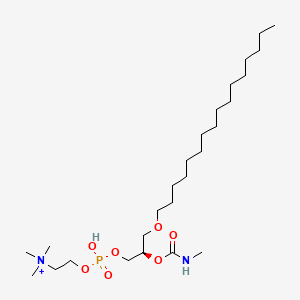
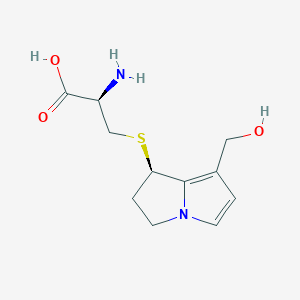
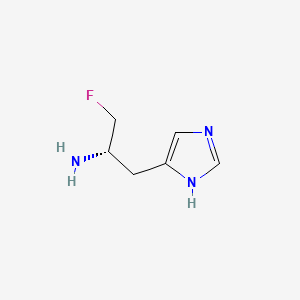
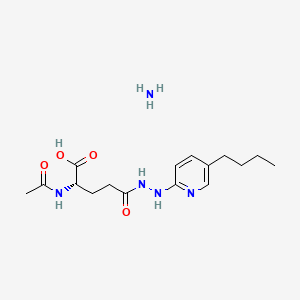
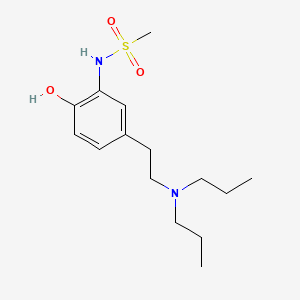
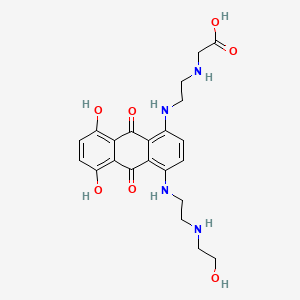
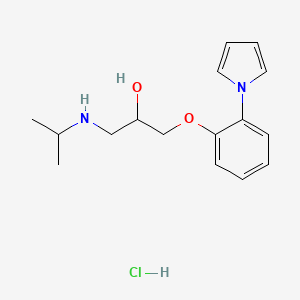
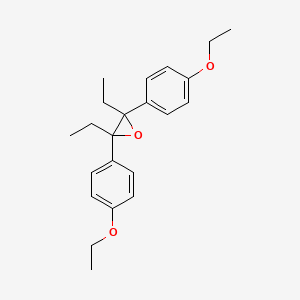
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1196471.png)